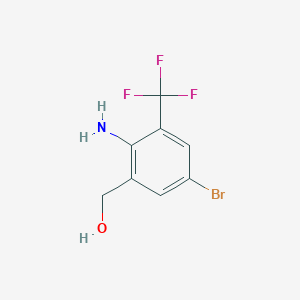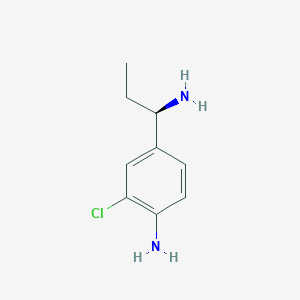
(R)-4-(1-Aminopropyl)-2-chloroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-(1-Aminopropyl)-2-chloroaniline is a chiral compound with significant importance in various scientific fields It is characterized by the presence of an amino group, a propyl chain, and a chlorine atom attached to an aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-(1-Aminopropyl)-2-chloroaniline typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroaniline and ®-1-aminopropane.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods: In an industrial setting, the production of ®-4-(1-Aminopropyl)-2-chloroaniline may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The process may also include steps for waste management and environmental protection.
Análisis De Reacciones Químicas
Types of Reactions: ®-4-(1-Aminopropyl)-2-chloroaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as hydroxide ions or alkoxide ions are used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted anilines, nitroanilines, and reduced amines, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
®-4-(1-Aminopropyl)-2-chloroaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ®-4-(1-Aminopropyl)-2-chloroaniline involves its interaction with specific molecular targets and pathways. The amino group and chlorine atom play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.
Comparación Con Compuestos Similares
- ®-3-(1-Aminopropyl)benzonitrile hydrochloride
- ®-2-(1-Aminopropyl)-3,5-dichlorobenzonitrile
- ®-(1-Aminopropyl)boronic acid
Comparison: Compared to similar compounds, ®-4-(1-Aminopropyl)-2-chloroaniline is unique due to the presence of the chlorine atom at the 2-position of the aniline ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable in specific applications. The chiral nature of the compound also adds to its uniqueness, as it can exist in different enantiomeric forms with varying biological activities.
Propiedades
Fórmula molecular |
C9H13ClN2 |
|---|---|
Peso molecular |
184.66 g/mol |
Nombre IUPAC |
4-[(1R)-1-aminopropyl]-2-chloroaniline |
InChI |
InChI=1S/C9H13ClN2/c1-2-8(11)6-3-4-9(12)7(10)5-6/h3-5,8H,2,11-12H2,1H3/t8-/m1/s1 |
Clave InChI |
DMIRWPMDSCBGPU-MRVPVSSYSA-N |
SMILES isomérico |
CC[C@H](C1=CC(=C(C=C1)N)Cl)N |
SMILES canónico |
CCC(C1=CC(=C(C=C1)N)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



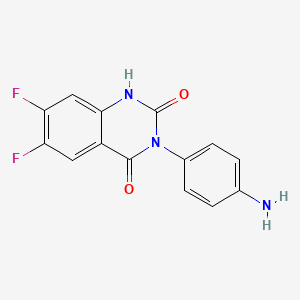
![6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B12965364.png)
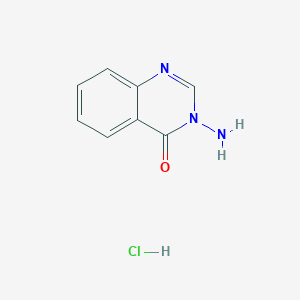
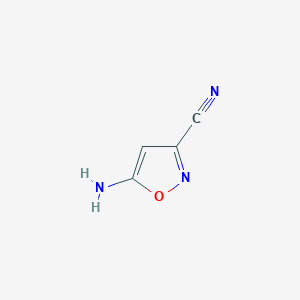

![2-Chloro-4-phenyl-7,8-dihydro-6H-5,8-ethanopyrido[3,2-d]pyrimidine](/img/structure/B12965387.png)
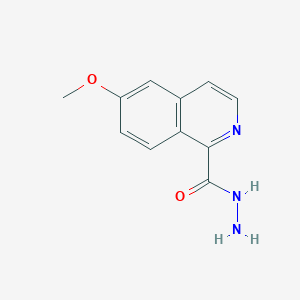
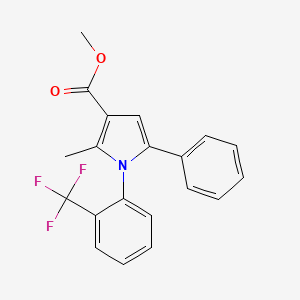


![7-Chloroimidazo[1,2-b]pyridazine-3-carbaldehyde](/img/structure/B12965420.png)
![3-Bromo-4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12965428.png)
